(4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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Overview
Description
(4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone: is a complex organic compound that features a fluorophenyl group attached to a benzoxazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (4-fluorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone may also affect multiple biochemical pathways.
Result of Action
Based on the biological activities of related compounds, it can be inferred that this compound may have a broad spectrum of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common method is the reaction of 3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: : The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Fluorophenol derivatives
Reduction: : Dihydrobenzoxazine derivatives
Substitution: : Substituted fluorophenyl derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine: : It could be explored for its potential therapeutic effects in treating various diseases.
Industry: : It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structure, which includes both a fluorophenyl group and a benzoxazine ring. Similar compounds may include other fluorophenyl derivatives or benzoxazine derivatives, but the combination of these two functional groups sets it apart.
List of Similar Compounds
4-fluorophenol
3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-one
4-fluorobenzaldehyde
Properties
IUPAC Name |
(4-fluorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-10-20-15-5-3-2-4-14(15)18(11)16(19)12-6-8-13(17)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLTUXBXLUXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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